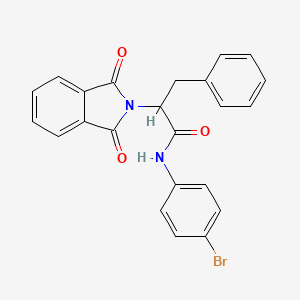

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Description

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a synthetic compound featuring a propanamide backbone substituted with three key groups: a 4-bromophenylamine, a phenyl group, and a phthalimide (isoindole-1,3-dione) moiety. Its molecular formula is C₂₄H₁₈BrN₂O₃, with a molecular weight of approximately 477.32 g/mol (calculated). The compound is structurally notable for its dual aromatic systems and the electron-withdrawing bromine atom, which may influence reactivity and biological interactions.

Properties

Molecular Formula |

C23H17BrN2O3 |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C23H17BrN2O3/c24-16-10-12-17(13-11-16)25-21(27)20(14-15-6-2-1-3-7-15)26-22(28)18-8-4-5-9-19(18)23(26)29/h1-13,20H,14H2,(H,25,27) |

InChI Key |

LELLDCYVIKCGGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or an amine.

Amide Bond Formation: The final step involves coupling the bromophenyl group with the isoindoline-1,3-dione moiety and the phenylpropanamide structure using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of compounds related to N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide exhibit promising antiviral properties. For instance, certain synthesized derivatives have shown effectiveness against the H5N1 influenza virus, highlighting the potential for developing antiviral agents based on this compound .

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity in drug candidates. The compound has been explored in the context of developing new therapeutic agents for conditions such as cancer and viral infections .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to synthesize novel compounds with specific biological activities .

Case Study 1: Antiviral Compound Synthesis

A study published in 2013 detailed the synthesis of several derivatives from compounds related to this compound. These derivatives were tested for antiviral activity against avian influenza viruses. The results indicated significant efficacy with certain compounds achieving low EC50 values, suggesting their potential as lead compounds in antiviral drug development .

Case Study 2: Targeted Drug Delivery Systems

Research has also focused on utilizing this compound within niosomal formulations for targeted drug delivery. Niosomes created using derivatives of this compound showed enhanced circulation time in the bloodstream and improved targeted delivery capabilities due to their unique structural properties. This application is particularly relevant for cancer therapeutics where localized drug delivery is crucial .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Efficacy against H5N1 virus | Low EC50 values observed in synthesized derivatives |

| Drug Development | Intermediate for pharmaceutical agents | Potential for enhanced bioactivity and selectivity |

| Organic Synthesis | Building block for complex molecules | Valuable for synthesizing novel compounds |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(4-Methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

- Structure : Differs by replacing the 4-bromophenyl group with a 4-methylphenyl moiety.

- Molecular Weight : 384.43 g/mol (C₂₄H₂₀N₂O₃) .

- Key Differences: The methyl group enhances lipophilicity but reduces electronic effects compared to bromine. No mutagenicity data are available, but methyl substituents are generally associated with lower toxicity risks .

N-(2,4-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

- Structure : Features a 2,4-dimethylphenyl group.

- Molecular Weight : 350.40 g/mol (C₂₀H₁₉N₂O₃) .

- Key Differences : Steric hindrance from the ortho-methyl group may reduce binding affinity to targets compared to the para-substituted bromophenyl analog.

Heterocyclic Derivatives

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)propanamide

Phthalimide Nitrate Esters (Compounds 1–6 in )

- Structure : Replace the propanamide chain with nitrate ester-linked spacers (e.g., compound 1: (1,3-dioxoisoindol-2-yl)methyl nitrate).

- Molecular Weights : Range from 276.21 to 372.32 g/mol.

- Key Differences: Nitrate esters confer nitric oxide (NO)-donor properties, enabling vasodilation and anti-sickling effects in sickle cell disease models. However, these derivatives exhibit mutagenicity (up to 4,803 revertants/μmol in Ames tests), whereas the absence of a nitrate group in the target compound may mitigate genotoxic risks .

Therapeutic Potential

- NO-Donor Analogs: Phthalimide nitrates () stimulate gamma globin synthesis (relevant for sickle cell disease) and exhibit anti-inflammatory effects.

- Enzyme Modulation : Thiazole-containing analogs () may target kinases or proteases due to their heterocyclic structure. The target compound’s bromine atom could enhance binding to hydrophobic enzyme pockets.

Biological Activity

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C19H17BrN2O3

- Molecular Weight : 433.32 g/mol

- CAS Number : 333443-70-2

- Boiling Point : Approximately 629.1 °C (predicted) .

Antiviral Activity

Research has indicated that derivatives of compounds with similar structural motifs exhibit significant antiviral properties. For instance, a study on related compounds demonstrated promising activity against the H5N1 avian influenza virus, suggesting that the bromophenyl group may enhance antiviral efficacy through increased electron density and molecular interactions .

Antibacterial Properties

The compound's biological activity extends to antibacterial effects. Analogous compounds containing the bromophenyl moiety have shown increased antibacterial activity compared to their chlorine analogs. This enhancement is attributed to the increased electron density on the hydrazinic end of the thiosemicarbazide chain, which stabilizes molecular packing and enhances interaction with bacterial targets .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the isoindole structure suggests potential interactions with cellular enzymes and receptors involved in various biochemical pathways. The dioxo moiety may also play a role in chelation with metal ions or participation in redox reactions.

Case Study 1: Antiviral Screening

In a screening study involving various derivatives of 4-bromophenyl compounds, several exhibited significant antiviral activity against H5N1. The most effective compounds were identified based on their EC50 and LD50 values, demonstrating that structural modifications could lead to enhanced biological activity .

Case Study 2: Antibacterial Activity Assessment

A comparative study highlighted the antibacterial properties of N-(4-bromophenyl) derivatives against common pathogens. The results indicated that compounds with increased bromine substitution showed superior activity compared to their non-brominated counterparts. This study utilized both in vitro assays and molecular docking studies to elucidate binding affinities and interactions with bacterial proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN2O3 |

| Molecular Weight | 433.32 g/mol |

| Boiling Point | 629.1 °C (predicted) |

| Antiviral Activity | Effective against H5N1 |

| Antibacterial Activity | Enhanced vs. chlorine analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.